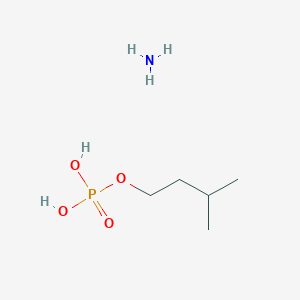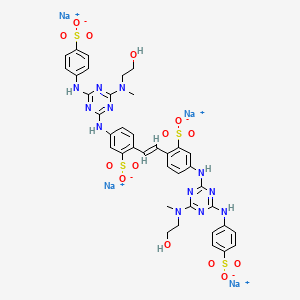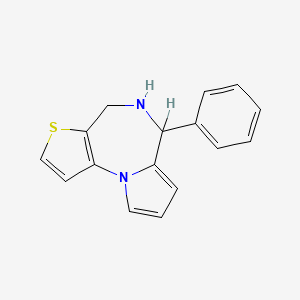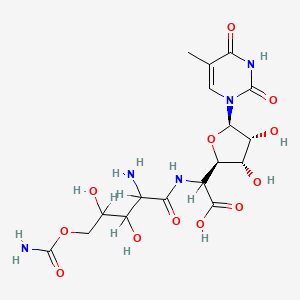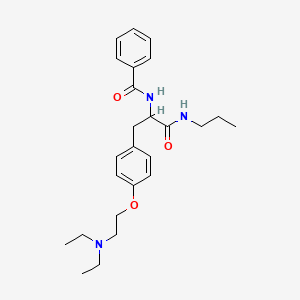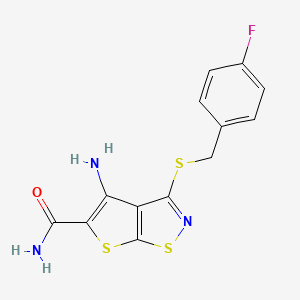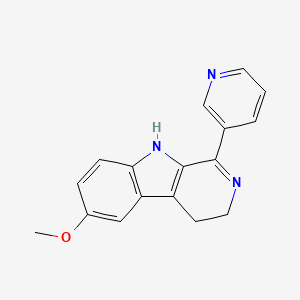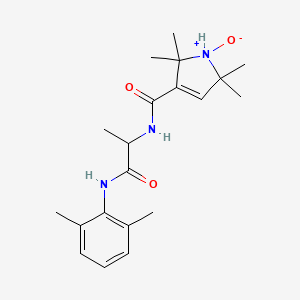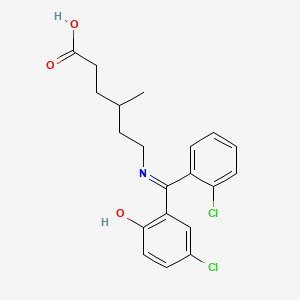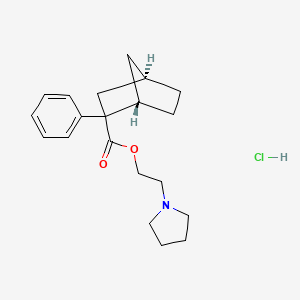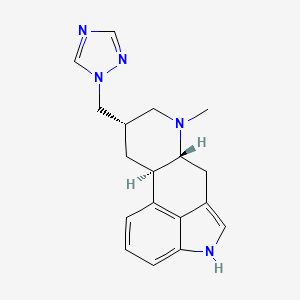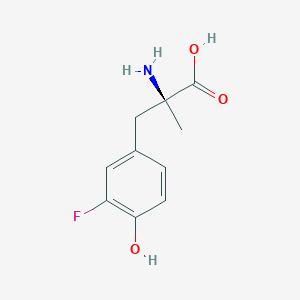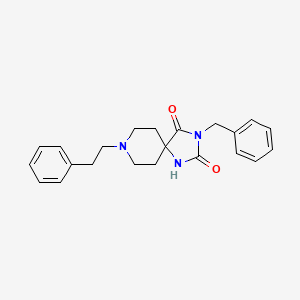
3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” typically involves multiple steps, including:
Diazotization: The formation of the diazonium salt from an aromatic amine.
Coupling Reaction: The diazonium salt reacts with a coupling component, such as a phenol or aniline derivative, to form the azo compound.
Functional Group Modifications: Introduction of various functional groups, such as methoxy, sulphonyl, and carboxamide groups, through specific reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.
Reduced Products: Amines resulting from the reduction of the azo bond.
Substituted Products: Compounds with different functional groups introduced through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Used as a dye intermediate for the synthesis of various azo dyes.
Analytical Chemistry: Employed in the development of analytical reagents and sensors.
Biology and Medicine
Biological Studies: Used in research to study the effects of azo compounds on biological systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Environmental Science: Studied for its environmental impact and degradation pathways.
Mecanismo De Acción
The mechanism of action of “3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-4-((2-methoxy-5-((2-(1-oxopropoxy)ethyl)sulphonyl)phenyl)azo)-N-(4-methoxyphenyl)benzamide
Uniqueness
- Functional Groups : The presence of specific functional groups, such as methoxy and sulphonyl groups, makes it unique.
- Applications : Its unique structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
85750-20-5 |
|---|---|
Fórmula molecular |
C30H29N3O8S |
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
2-[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxyphenyl]sulfonylethyl propanoate |
InChI |
InChI=1S/C30H29N3O8S/c1-4-27(34)41-15-16-42(37,38)22-13-14-26(40-3)25(18-22)32-33-28-23-8-6-5-7-19(23)17-24(29(28)35)30(36)31-20-9-11-21(39-2)12-10-20/h5-14,17-18,35H,4,15-16H2,1-3H3,(H,31,36) |
Clave InChI |
WSAZRHZGNKCUKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


